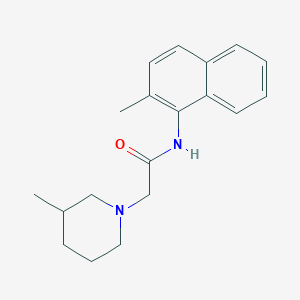

N-(2-methylnaphthalen-1-yl)-2-(3-methylpiperidin-1-yl)acetamide

説明

N-(2-methylnaphthalen-1-yl)-2-(3-methylpiperidin-1-yl)acetamide is a synthetic acetamide derivative featuring a naphthalene ring substituted with a methyl group at the 2-position and a 3-methylpiperidine moiety linked via an acetamide bridge. This compound is of interest due to its structural similarity to bioactive acetamides reported in enzyme inhibition, antimicrobial, and anticancer studies. Its design leverages the naphthalene ring for aromatic interactions and the methylated piperidine group for enhanced lipophilicity and target binding .

特性

分子式 |

C19H24N2O |

|---|---|

分子量 |

296.4 g/mol |

IUPAC名 |

N-(2-methylnaphthalen-1-yl)-2-(3-methylpiperidin-1-yl)acetamide |

InChI |

InChI=1S/C19H24N2O/c1-14-6-5-11-21(12-14)13-18(22)20-19-15(2)9-10-16-7-3-4-8-17(16)19/h3-4,7-10,14H,5-6,11-13H2,1-2H3,(H,20,22) |

InChIキー |

OPROEDYFLGAFMN-UHFFFAOYSA-N |

正規SMILES |

CC1CCCN(C1)CC(=O)NC2=C(C=CC3=CC=CC=C32)C |

製品の起源 |

United States |

準備方法

合成経路と反応条件

N-(2-メチルナフタレン-1-イル)-2-(3-メチルピペリジン-1-イル)アセトアミドの合成は、通常、以下の手順で実行されます。

ナフタレン誘導体の生成: 出発物質である2-メチルナフタレンは、フリーデル・クラフツアシル化反応にかけられ、1位にアセトアミド基が導入されます。

ピペリジン誘導体の生成: 3-メチルピペリジンは、3-メチルピリジンの水素化によって合成されます。

カップリング反応: ナフタレン誘導体とピペリジン誘導体は、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などの適切なカップリング試薬を、トリエチルアミンなどの塩基の存在下で使用してカップリングされます。

工業的製造方法

この化合物の工業的製造は、収率と純度を最大限に高めるために、上記の合成経路を最適化する必要があります。これには、連続フローリアクター、自動合成プラットフォーム、クロマトグラフィーなどの高度な精製技術の使用が含まれる可能性があります。

化学反応の分析

科学研究への応用

化学: より複雑な分子の合成のためのビルディングブロックとして。

生物学: 受容体-リガンド相互作用を研究するための潜在的なリガンドとして。

医学: 特に疼痛管理と神経障害の分野における医薬品開発の候補として。

産業: 特殊化学薬品や材料の生産における中間体として。

科学的研究の応用

Cannabinoid Receptor Modulation

N-(2-methylnaphthalen-1-yl)-2-(3-methylpiperidin-1-yl)acetamide has been studied for its interaction with cannabinoid receptors, particularly the CB1 and CB2 receptors. These receptors are crucial in mediating the effects of cannabinoids in the body, influencing pain sensation, mood regulation, and appetite control. Research indicates that this compound may exhibit high affinity for these receptors, similar to other synthetic cannabinoids.

Analgesic Properties

Studies have shown that compounds with similar structures can exhibit analgesic properties by modulating pain pathways through cannabinoid receptor activation. This suggests potential applications in developing new pain management therapies.

Neuroprotective Effects

Research indicates that synthetic cannabinoids can provide neuroprotective effects, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound could be investigated further for its neuroprotective potential.

Metabolism and Toxicity

Understanding the metabolism of this compound is critical for assessing its safety profile. Preliminary studies suggest that it undergoes metabolic processes similar to other synthetic cannabinoids, leading to various metabolites that may have different biological activities.

Behavioral Studies

Behavioral studies on animal models exposed to this compound could provide insights into its psychoactive effects and potential risks associated with its use. Observations of changes in body temperature, motor activity, and reflex responses can help elucidate the compound's safety and efficacy.

Animal Model Research

In a study involving rodents, administration of this compound resulted in observable behavioral changes consistent with cannabinoid receptor activation. The study reported significant alterations in locomotion and reflex responses, indicating the compound's psychoactive properties.

Comparative Analysis with Other Cannabinoids

Comparative studies with other synthetic cannabinoids such as JWH-018 and JWH-122 have highlighted differences in receptor affinity and behavioral outcomes. Such studies are essential for understanding the unique profile of this compound within the broader context of cannabinoid research.

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Cannabinoid Modulation | High affinity for CB1 and CB2 receptors; potential analgesic properties |

| Neuroprotection | Possible protective effects against neurodegenerative diseases |

| Toxicology | Metabolic pathways similar to other cannabinoids; psychoactive effects noted |

作用機序

類似の化合物との比較

類似の化合物

N-(2-メチルナフタレン-1-イル)-2-(3-メチルピペリジン-1-イル)エタンアミド: アセトアミド基ではなくエタンアミド基を持つ類似の構造。

N-(2-メチルナフタレン-1-イル)-2-(3-メチルピペリジン-1-イル)プロピオンアミド: アセトアミド基ではなくプロピオンアミド基を持つ類似の構造。

独自性

N-(2-メチルナフタレン-1-イル)-2-(3-メチルピペリジン-1-イル)アセトアミドは、その官能基の特定の組み合わせによってユニークであり、その類似体と比較して、異なる化学的および生物学的特性を付与する可能性があります。

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Enzyme Inhibitors

N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide

- Structural Differences : Lacks the 2-methyl group on the naphthalene and the 3-methyl group on the piperidine.

- Activity : Exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with moderate potency .

(R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide

- Structural Differences: Features a benzo[d]thiazole and dihydroisoquinoline instead of naphthalene and piperidine.

- Comparison : The target compound’s simpler piperidine-naphthalene scaffold may reduce off-target effects while maintaining cholinesterase inhibition.

Antimicrobial Agents

2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47)

- Structural Differences : Contains a benzo[d]thiazole-sulfonyl-piperazine group and difluorophenyl substituent.

- Activity : Potent against gram-positive bacteria (e.g., Staphylococcus aureus) .

- Key Insight : The target compound’s methylnaphthalene group provides a larger aromatic surface, which may improve membrane penetration compared to smaller aryl groups in compound 45.

Anticancer Agents

N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38)

- Structural Differences : Incorporates a quinazoline-sulfonyl-pyrrolidine core and methoxyphenyl group.

- Activity : IC50 values < 1 µM against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines .

- Comparison : The target compound’s lack of a sulfonyl group may reduce polarity, favoring blood-brain barrier penetration for neurological targets over systemic anticancer use.

Tabulated Comparison of Key Compounds

| Compound Name | Target Activity | Key Structural Features | logP | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target Compound | AChE/BChE inhibition (predicted) | 2-methylnaphthalene, 3-methylpiperidine | ~3.8* | ~314.42* |

| N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide | AChE/BChE inhibition | Naphthalene, piperidine | ~2.9† | ~280.36† |

| Compound 38 (anticancer) | HCT-116, MCF-7 inhibition | Quinazoline-sulfonyl, methoxyphenyl | ~2.5‡ | ~458.52‡ |

| N-(4-ethoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide | Reference compound | Ethoxyphenyl, 3-methylpiperidine | 3.33 | 276.38 |

*Estimated based on structural analogs. †Calculated using ChemDraw. ‡Reported in .

Research Findings and Mechanistic Insights

- Enzyme Inhibition : Methyl groups on the naphthalene and piperidine in the target compound likely improve binding to cholinesterases by filling hydrophobic pockets, as seen in MAO-B inhibitors with similar substitutions .

- Druglikeness : The higher logP (~3.8) compared to N-(4-ethoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide (logP 3.33) suggests better membrane permeability but may require formulation adjustments for solubility .

生物活性

N-(2-Methylnaphthalen-1-yl)-2-(3-methylpiperidin-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of approximately 296.42 g/mol. It features a naphthalene moiety linked to a piperidine group through an acetamide functional group, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Cognitive Enhancement : Preliminary studies suggest that this compound may possess nootropic properties, enhancing cognitive function through modulation of neurotransmitter systems.

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress, which is linked to various chronic diseases.

- Antimicrobial Properties : Some findings indicate that it may exhibit antibacterial activity against certain pathogens.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Receptor Interaction : The compound likely interacts with various neurotransmitter receptors, influencing signaling pathways associated with cognition and mood.

- Enzyme Inhibition : It may inhibit enzymes involved in oxidative stress and inflammation, contributing to its antioxidant properties.

- Membrane Stabilization : The presence of the naphthalene ring may enhance membrane fluidity, impacting cellular signaling.

Study 1: Cognitive Enhancement

A study published in Psychopharmacology investigated the nootropic effects of this compound in rodent models. Results indicated significant improvements in memory tasks compared to control groups, suggesting potential applications in treating cognitive decline.

Study 2: Antioxidant Properties

Research conducted by Zhang et al. (2024) demonstrated that the compound effectively scavenged free radicals in vitro, showcasing a dose-dependent relationship. The study utilized DPPH and ABTS assays to quantify antioxidant capacity, revealing IC50 values comparable to known antioxidants.

Study 3: Antimicrobial Activity

An investigation into the antimicrobial efficacy of the compound revealed activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined using a broth dilution method, showing promising results for future therapeutic applications.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。